PF-04691502 is a synthetic, small-molecule, ATP-competitive, reversible dual inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [] It exhibits potent inhibitory activity against all four class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2. [, ] This dual inhibitory characteristic makes it a valuable tool in cancer research, where the PI3K/Akt/mTOR pathway is frequently dysregulated. [, , , , , , ]
The synthesis of PF-04691502 is described in detail in the paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design". [] The process involves several steps of chemical reactions, starting from a 4-methyl-pyrido-pyrimidine core structure. [] Structural modifications focused on optimizing its interactions with the PI3K and mTOR kinase domains while improving its metabolic stability and solubility. []
The paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design" provides a detailed analysis of the molecular structure of PF-04691502, including its X-ray crystallographic data bound to PI3Kγ. [, ] Key structural features include a 4-methyl-pyrido-pyrimidine core, an aminopyrimidine moiety that forms hydrogen bonds with the kinase backbone, and an aromatic moiety that binds in a hydrophobic pocket. []
A comprehensive analysis of the chemical reactions involved in the synthesis of PF-04691502 can be found in the paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure-based drug design". [] The specific reaction steps, reagents, conditions, and yields are not described in the provided abstracts.
PF-04691502 exerts its anti-tumor effects by blocking the PI3K/Akt/mTOR signaling pathway at multiple levels. [, , , ] It competitively binds to the ATP-binding pockets of PI3K and mTOR kinases, inhibiting their catalytic activity. [] This leads to a reduction in the phosphorylation of downstream effectors such as AKT (at both S473 and T308), S6 ribosomal protein (S6RP), p70S6K, 4EBP1, PRAS40, and FKHRL1. [, , ] Consequently, PF-04691502 inhibits cancer cell growth, proliferation, survival, and induces apoptosis in various cancer models. [, , , , , , , , , , , , , ] Unlike some mTOR inhibitors, PF-04691502 does not induce an mTORC2 positive feedback loop, enhancing its efficacy. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6